In-Depth Technical Guide: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
In-Depth Technical Guide: 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
CAS Number: 63987-72-4
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document consolidates key information on its physicochemical properties, synthesis, and potential biological activities, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.
Physicochemical Properties
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a solid at room temperature. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| CAS Number | 63987-72-4 | [1] |
| Molecular Formula | C₁₀H₁₀Br₂O₃ | [1] |
| Molecular Weight | 337.99 g/mol | [1] |
| IUPAC Name | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | [1] |
| Synonyms | 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethan-1-one, Acetoveratrone, α,α-dibromo- | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC | [1] |
| InChI Key | HLUJMWHWLACQJS-UHFFFAOYSA-N | [1] |
Synthesis
General Experimental Protocol: α,α-Dibromination of Acetoveratrone
This protocol is based on the bromination of analogous acetophenones and should be optimized for the specific substrate.
Materials:
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1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone)
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Bromine (Br₂) or an alternative brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridinium tribromide)
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Anhydrous solvent (e.g., Chloroform, Dichloromethane, Acetic Acid)
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Quenching solution (e.g., saturated sodium bisulfite solution, saturated sodium bicarbonate solution)
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Drying agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)
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Solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(3,4-dimethoxyphenyl)ethanone in a suitable anhydrous solvent.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (at least 2 molar equivalents) in the same solvent to the stirred solution of the ketone. The addition should be dropwise to control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture and slowly add a quenching solution to neutralize any excess bromine.
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Extraction: Transfer the mixture to a separatory funnel. If an organic solvent immiscible with water was used, wash the organic layer sequentially with water and brine. If a water-miscible solvent like acetic acid was used, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
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Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to yield 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone as a solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone.
Potential Biological Activities and Applications in Drug Development
While specific biological data for 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is limited in the public domain, the broader class of α-haloacetophenones and compounds bearing the 3,4-dimethoxyphenyl moiety are known to possess a range of biological activities. This suggests that the target compound could serve as a valuable intermediate or a pharmacologically active agent itself.
Antimicrobial Activity
Derivatives of bromo-dimethoxychalcones, which share structural similarities with the target compound, have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For instance, a 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against E. coli and S. typhimurium.[2] This suggests that 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone could be a precursor for the synthesis of novel antimicrobial agents.
Anticancer Activity
The 3,4,5-trimethoxyphenyl group, structurally related to the 3,4-dimethoxyphenyl moiety, is a known pharmacophore that interacts with tubulin, a key target in cancer chemotherapy.[3] Furthermore, various heterocyclic compounds synthesized from bromo-acetophenone derivatives have shown significant antiproliferative effects against a range of human cancer cell lines.[3] Studies on other compounds with the 3,4-dimethoxyphenyl group have also indicated potential anticancer properties through mechanisms such as the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]
Potential Anticancer Mechanism of Action:
Caption: Plausible anticancer mechanisms of action for related compounds.
Anti-inflammatory Activity
Compounds containing the 3,4-dimethoxyphenyl group have been investigated for their anti-inflammatory properties. For example, (E)-1-(3,4-dimethoxyphenyl) butadiene has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways.[5] Another study showed that a bromo-hydroxy-methoxyphenyl ethanone derivative suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia.[6] These findings suggest that 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone could be a scaffold for the development of novel anti-inflammatory drugs.
Potential Anti-inflammatory Signaling Pathway Modulation:
Caption: Potential inhibition of pro-inflammatory signaling pathways.
Conclusion
2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is a readily accessible synthetic intermediate with significant potential for the development of novel therapeutic agents. Its structural features suggest the possibility of diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives, and to explore their mechanisms of action in relevant biological systems. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecule.
References
- 1. 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone | C10H10Br2O3 | CID 315879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 51490-01-8 | Benchchem [benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
